molecular formula C11H12N2O4 B14719404 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- CAS No. 21038-11-9

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl-

Cat. No.: B14719404
CAS No.: 21038-11-9
M. Wt: 236.22 g/mol
InChI Key: PMMVHZSWDJDSQU-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused with an oxazine ring. The presence of a nitro group and a propionyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- typically involves a multi-step process One common method is the reaction of an amine with formaldehyde and a phenol derivative under controlled conditions to form the oxazine ring

Synthetic Route:

    Formation of Oxazine Ring: The reaction of an amine with formaldehyde and a phenol derivative.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.

    Acylation: Introduction of the propionyl group using acylating agents such as propionyl chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

  • Amino derivatives from reduction of the nitro group.
  • Various substituted benzoxazine derivatives from electrophilic substitution reactions.

Scientific Research Applications

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazine ring can also participate in various chemical reactions, leading to the formation of active compounds.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes.

    Receptors: It can bind to receptors and modulate their activity.

    DNA/RNA: It can interact with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- can be compared with other benzoxazine derivatives:

    3,4-Dihydro-1H-2,3-benzoxazine: Lacks the nitro and propionyl groups, making it less reactive.

    3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Contains a methyl group instead of a nitro group, leading to different chemical properties.

    3,4-Dihydro-2H-1,3-benzoxazine: Another derivative with different substituents, affecting its reactivity and applications.

Uniqueness: The presence of both nitro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-3-propionyl- makes it unique and potentially more versatile in chemical and biological applications compared to its analogs.

Properties

CAS No.

21038-11-9

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one

InChI

InChI=1S/C11H12N2O4/c1-2-11(14)12-6-8-3-4-10(13(15)16)5-9(8)7-17-12/h3-5H,2,6-7H2,1H3

InChI Key

PMMVHZSWDJDSQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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